molecular formula C9H8ClNO B13943009 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one

5-(chloromethyl)-1,3-dihydro-2H-indole-2-one

Cat. No.: B13943009
M. Wt: 181.62 g/mol
InChI Key: BCGSQUVWOGNABS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The compound’s structure consists of an indole core with a chloromethyl group attached to the 5-position and a carbonyl group at the 2-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one typically involves the chloromethylation of 1,3-dihydro-2H-indole-2-one. One common method is the reaction of 1,3-dihydro-2H-indole-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the chloromethylated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, and alcohols, to form a variety of substituted indole derivatives.

    Oxidation: The compound can be oxidized to form this compound-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to form 5-(chloromethyl)-1,3-dihydro-2H-indole-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: this compound-3-carboxylic acid.

    Reduction: 5-(Chloromethyl)-1,3-dihydro-2H-indole-2-ol.

Scientific Research Applications

5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,3-dihydro-2H-indole-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity. The indole core can also interact with hydrophobic pockets in proteins, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-methoxy-benzaldehyde: Used as an initiator in polymerization reactions.

    5-(Chloromethyl)-2-hydroxyl-benzaldehyde: Another initiator with similar applications in polymer chemistry.

    5-(Chloromethyl)furfural: A furan derivative used in the production of bio-based chemicals and materials.

Uniqueness

5-(Chloromethyl)-1,3-dihydro-2H-indole-2-one is unique due to its indole core, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and carbonyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-(chloromethyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8ClNO/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5H2,(H,11,12)

InChI Key

BCGSQUVWOGNABS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CCl)NC1=O

Origin of Product

United States

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